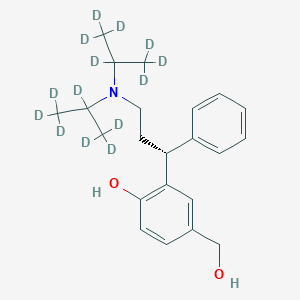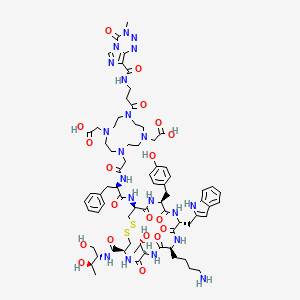
Mmc(tmz)-toc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mmc(tmz)-toc is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is a type of metal matrix composite, which involves a metal matrix combined with other materials to enhance its properties. The specific composition and structure of this compound make it suitable for a range of applications, particularly in high-performance environments.
Vorbereitungsmethoden
The preparation of Mmc(tmz)-toc involves several synthetic routes and reaction conditions. Common methods include:
Solid-State Processing Methods: These include powder metallurgy, mechanical alloying, diffusion bonding, and deformation processing.
Liquid Processing Methods: These include stir casting, melt infiltration, squeeze casting, and melt deposition.
In Situ Processes: These involve the formation of the reinforcing material within the metal matrix during the synthesis process.
Additive Manufacturing: This modern technique involves layer-by-layer construction of the composite material, allowing for precise control over the distribution and orientation of the reinforcing material.
Analyse Chemischer Reaktionen
Mmc(tmz)-toc undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include high temperatures, specific atmospheric conditions (e.g., inert or reducing atmospheres), and the presence of catalysts or other reactive agents. The major products formed from these reactions depend on the specific composition of the composite and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Mmc(tmz)-toc has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which Mmc(tmz)-toc exerts its effects involves several molecular targets and pathways:
Reinforcement Mechanism: The reinforcing materials within the composite enhance its mechanical properties by providing additional strength and resistance to deformation.
Thermal Stability: The composite’s structure helps to distribute heat more evenly, reducing the risk of thermal degradation.
Oxidation Resistance: The presence of oxidation-resistant materials within the composite helps to protect it from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Mmc(tmz)-toc can be compared with other similar compounds, such as:
3-Methylmethcathinone (3-MMC): This compound is a designer drug with different applications and properties compared to this compound.
Metal Matrix Composites (MMCs): These composites, like this compound, involve a metal matrix combined with reinforcing materials.
Eigenschaften
Molekularformel |
C72H98N20O19S2 |
|---|---|
Molekulargewicht |
1611.8 g/mol |
IUPAC-Name |
2-[4-[2-[[(2R)-1-[[(4S,7R,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1S)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-2-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7-(carboxymethyl)-10-[3-[(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)amino]propanoyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C72H98N20O19S2/c1-42(94)54(38-93)81-69(108)56-40-113-112-39-55(68(107)79-52(32-45-16-18-48(96)19-17-45)66(105)80-53(34-47-33-46-13-7-8-14-49(46)76-47)67(106)78-50(15-9-10-21-73)64(103)84-61(43(2)95)71(110)83-56)82-65(104)51(31-44-11-5-4-6-12-44)77-57(97)35-88-23-25-89(36-59(99)100)27-29-91(30-28-90(26-24-88)37-60(101)102)58(98)20-22-74-70(109)62-63-85-86-87(3)72(111)92(63)41-75-62/h4-8,11-14,16-19,33,41-43,50-56,61,76,93-96H,9-10,15,20-32,34-40,73H2,1-3H3,(H,74,109)(H,77,97)(H,78,106)(H,79,107)(H,80,105)(H,81,108)(H,82,104)(H,83,110)(H,84,103)(H,99,100)(H,101,102)/t42-,43+,50+,51-,52+,53-,54+,55-,56-,61-/m1/s1 |
InChI-Schlüssel |
DCXKMTSSDYQWQM-PKSROJISSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]1C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)C(=O)CCNC(=O)C7=C8N=NN(C(=O)N8C=N7)C)CC(=O)O)C(=O)N[C@@H](CO)[C@@H](C)O)O |
Kanonische SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)C(=O)CCNC(=O)C7=C8N=NN(C(=O)N8C=N7)C)CC(=O)O)C(=O)NC(CO)C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


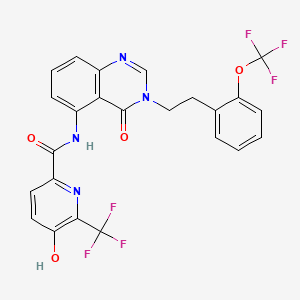
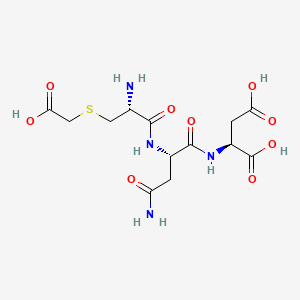


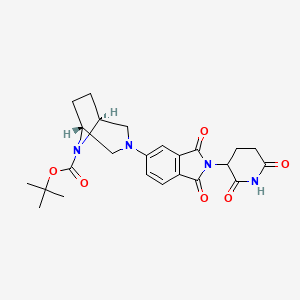



![8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365114.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12365116.png)

![dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12365125.png)
![D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-](/img/structure/B12365128.png)
